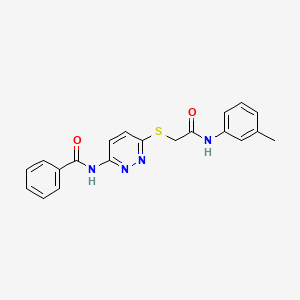

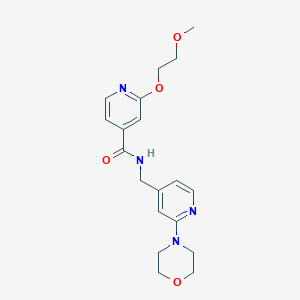

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound with potential applications in diverse research areas. It is a type of benzamide derivative, which are compounds of biological and pharmaceutical importance . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Synthesis Analysis

A variety of benzamide derivatives have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-dimethoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium . In a related synthesis, 2-hydroxy-4-nitrobenzoic acid was reacted with methyl iodide .Molecular Structure Analysis

In the crystal structure of a similar compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C—O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of this compound has been studied extensively . The benzene rings in the compound are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups .

Pharmaceutical Applications

Many amide derivatives, including this compound, have been found to possess various medicinal properties. These include antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .

Synthesis of Derivatives

This compound can be used as a starting material in the synthesis of various derivatives. For example, it can be used in the synthesis of 2-Methoxy-4-nitrobenzamide, a nitroamide derivative, 4-Amino-2-methoxybenzamide, an aminobenzamide derivative, and N,2-Dimethoxy- N -methyl-4-nitrobenzamide, a Weinreb amide derivative .

Biological Applications

Compounds like this have been widely used in biological systems. They are used as building blocks for natural products such as proteins and peptides .

Industrial Applications

These compounds have also found use in industrial applications. They are used in potential drug industries, juvenile hyperactivity treatment, the treatment of cancer, hypercholesterolemia, sorafenib, lipitor .

Antioxidant Activities

Some studies have shown that these compounds have antioxidant activities . This makes them potentially useful in combating oxidative stress in biological systems.

Mechanism of Action

Target of Action

It is known that benzamides and their derivatives, which include this compound, have a wide range of uses in pharmaceutical chemistry . They have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties . These properties suggest that the compound likely interacts with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

The compound’s benzamide structure suggests that it may interact with its targets through hydrogen bonding, given the presence of the amide functional group . This interaction could lead to changes in the target’s function, potentially inhibiting or activating biological processes.

Biochemical Pathways

Given the compound’s reported biological activities, it is likely that it affects multiple pathways related to inflammation, pain perception, cell growth, and microbial growth .

Result of Action

Given its reported biological activities, it can be inferred that the compound may induce changes in cell growth, inflammation, pain perception, and microbial growth .

properties

IUPAC Name |

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-22-13-6-4-5-11(15(13)24-3)16(19)17-12-8-7-10(18(20)21)9-14(12)23-2/h4-9H,1-3H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVICKLBLTPDZMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)

![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)

![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)furan](/img/structure/B2377063.png)

![3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid](/img/structure/B2377065.png)

![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)

![[2-(Pyridin-2-yl)pyrimidin-4-yl]methanol](/img/structure/B2377068.png)

![N-(3-chlorophenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2377073.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2377075.png)